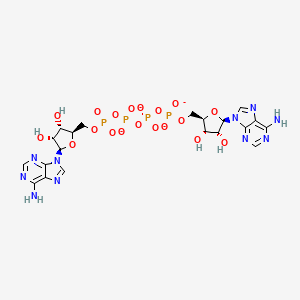

P1,P4-Bis(5'-adenosyl) tetraphosphate

Description

Properties

Molecular Formula |

C20H24N10O19P4-4 |

|---|---|

Molecular Weight |

832.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/p-4/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

YOAHKNVSNCMZGQ-XPWFQUROSA-J |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Synonyms |

adenosine(5')tetraphospho(5')adenosine Ap4A AppppA bis(5'-adenosyl)tetraphosphate diadenosine 5',5'''-P(1),P(4)--tetraphosphate diadenosine tetraphosphate P(1), P(4)-diadenosine-5'tetraphosphate |

Origin of Product |

United States |

Biosynthesis of P1,p4 Bis 5 Adenosyl Tetraphosphate

Enzymatic Pathways of P1,P4-Bis(5'-adenosyl) Tetraphosphate (B8577671) Synthesis

The synthesis of P1,P4-Bis(5'-adenosyl) tetraphosphate (Ap4A) in biological systems is predominantly a result of the non-canonical or side reactions of specific enzymes. frontiersin.org For a long time, this synthesis was primarily attributed to aminoacyl-tRNA synthetases. nih.gov However, other enzymes that form nucleotidyl-containing intermediates have also been identified as capable catalysts. nih.gov These pathways are often enhanced during periods of cellular stress. frontiersin.org

Aminoacyl-tRNA Synthetase-Mediated Formation

Aminoacyl-tRNA synthetases (aaRS) are a family of enzymes essential for protein biosynthesis, where their canonical function is to attach a specific amino acid to its cognate tRNA. researchgate.netdovepress.com This process involves a two-step reaction: first, the enzyme activates the amino acid with ATP to form a highly reactive enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate. researchgate.netnih.gov Second, the aminoacyl group is transferred to the tRNA. researchgate.net

However, in the absence or low concentration of cognate tRNA, several aaRS enzymes can catalyze a non-canonical reaction where the bound aminoacyl-AMP intermediate reacts with a second molecule of ATP. frontiersin.orgresearchgate.netnih.gov This alternative reaction yields Ap4A and the free amino acid, establishing it as a significant route for Ap4A biosynthesis. researchgate.net The efficiency of Ap4A synthesis varies considerably among different synthetases. researchgate.net

Classification of Aminoacyl-tRNA Synthetases by Ap4A Synthesis Activity

Aminoacyl-tRNA synthetases can be categorized based on their catalytic efficiency in producing Ap4A. The following table provides a general classification based on observed activities.

| Activity Level | Enzyme (Amino Acid) | Reference |

|---|---|---|

| High | Phenylalanyl-tRNA Synthetase (PheRS), Lysyl-tRNA Synthetase (LysRS), Histidyl-tRNA Synthetase (HisRS) | researchgate.net |

| Low | Isoleucyl-tRNA Synthetase (IleRS), Seryl-tRNA Synthetase (SerRS), Leucyl-tRNA Synthetase (LeuRS), Aspartyl-tRNA Synthetase (AspRS), Tyrosyl-tRNA Synthetase (TyrRS), Valyl-tRNA Synthetase (ValRS) | researchgate.net |

| Undetectable | Arginyl-tRNA Synthetase (ArgRS), Tryptophanyl-tRNA Synthetase (TrpRS) | researchgate.net |

Lysyl-tRNA synthetase (LysRS) was the first enzyme in which the synthesis of Ap4A was identified. frontiersin.org The heat-inducible isozyme from Escherichia coli, known as LysU, is a particularly efficient catalyst for the formation of Ap4A from ATP. rsc.org In rat liver, both a free form of LysRS and LysRS within an 18S multienzyme complex are active in Ap4A synthesis. nih.gov Research indicates that the free form of LysRS is approximately six times more active in this synthesis than when it is part of the complex. nih.govnih.gov The synthesis of Ap4A by LysRS is notably stimulated by the presence of zinc ions (Zn2+). frontiersin.orgnih.gov Furthermore, in a unique mechanism observed in a rat liver complex of arginyl- and lysyl-tRNA synthetases, the presence of catalytic amounts of tRNA(Lys) can markedly reduce the requirement for high zinc concentrations and obviate the need for AMP in the reaction mixture. nih.gov Specifically, the minor tRNA(Lys) isoacceptor, tRNA(4Lys), was found to be three times more active in promoting Ap4A synthesis than the major species. nih.gov

Phenylalanyl-tRNA synthetase (PheRS) is classified as an aaRS with high activity for Ap4A synthesis. researchgate.net In the presence of Zn2+, yeast PheRS catalyzes the phenylalanine-dependent synthesis of Ap4A. nih.gov The mechanism involves the formation of a phenylalanyl adenylate intermediate, where Zn2+ promotes the subsequent displacement of phenylalanine by ATP to form Ap4A. nih.gov Similarly, studies on PheRS from E. coli K10 show that Zn2+ strongly stimulates the transfer of the adenylate moiety to ATP, which is a key step in Ap4A formation. nih.gov This stimulation is mediated through specific binding sites for Zn2+ on the enzyme, and the optimal concentration of the metal ion for this effect depends on the concentrations of both phenylalanine and ATP. nih.gov

Factors Influencing Ap4A Synthesis by Specific Aminoacyl-tRNA Synthetases

The catalytic activity of various synthetases in producing Ap4A is influenced by several factors, including metal ions and the enzyme's structural state.

| Enzyme | Organism/System | Influencing Factor | Effect | Reference |

|---|---|---|---|---|

| Lysyl-tRNA Synthetase | Rat Liver | Zn2+ | Stimulates Ap4A synthesis | nih.gov |

| Lysyl-tRNA Synthetase | Rat Liver | Dissociation from complex | ~6-fold increase in activity | nih.govnih.gov |

| Phenylalanyl-tRNA Synthetase | Yeast | Zn2+ | Promotes formation from phenylalanyl adenylate | nih.gov |

| Phenylalanyl-tRNA Synthetase | E. coli | Zn2+ | Strongly stimulates AMP transfer to ATP | nih.gov |

| Leucyl-tRNA Synthetase | Bacillus stearothermophilus | Coupling with ATP regeneration system | Yields Ap4A as sole product (96% yield) | nih.gov |

The synthesis of Ap4A by aminoacyl-tRNA synthetases is fundamentally dependent on the formation of an aminoacyladenylate intermediate (aa-AMP). frontiersin.orgresearchgate.net This intermediate is central to the canonical tRNA charging reaction. nih.gov The non-canonical synthesis of Ap4A occurs when this enzyme-bound aa-AMP intermediate is attacked by the pyrophosphate moiety of a second ATP molecule instead of by a tRNA molecule. researchgate.netnih.gov This reaction is a reversible process. frontiersin.org The production of Ap4A via this pathway requires the presence of the enzyme's cognate amino acid to form the necessary intermediate. researchgate.net This general mechanism is shared by several members of the aminoacyl-tRNA synthetase family and is considered a key source of cellular Ap4A, with production occurring during normal growth and increasing under stress conditions. frontiersin.org

Other Enzymes Capable of this compound Synthesis

Beyond the well-established role of aminoacyl-tRNA synthetases, other classes of enzymes have been demonstrated to catalyze the formation of Ap4A. A common feature among these enzymes is the formation of a nucleotidyl-containing intermediate during their primary catalytic cycle, which can be diverted toward Ap4A synthesis. nih.gov

Firefly luciferase is an enzyme known for its role in bioluminescence, where it catalyzes the formation of a luciferin-AMP intermediate. nih.gov It has been demonstrated that this enzyme can also synthesize Ap4A. nih.gov The mechanism is analogous to that of aminoacyl-tRNA synthetases: the enzyme-luciferin-AMP intermediate serves as a donor of the AMP moiety to a molecule of ATP, which acts as the acceptor, resulting in the formation of Ap4A. nih.gov This discovery suggests a broader principle that enzymes catalyzing the transfer of a nucleotidyl group via nucleotidyl-containing intermediates and releasing pyrophosphate may also be capable of producing dinucleoside polyphosphates like Ap4A. nih.gov Furthermore, firefly luciferase can synthesize a variety of other dinucleoside polyphosphates (Ap4N), particularly when provided with ATP analogues and other nucleoside triphosphates (NTPs). nih.gov

Synthesis of Dinucleoside Polyphosphates by Firefly Luciferase

Firefly luciferase can catalyze the formation of various dinucleoside polyphosphates (Ap4N) by using different nucleoside triphosphates (NTPs) as acceptors for the AMP moiety from the E-LH2-AMP complex.

| AMP Donor Substrate | Acceptor Substrate (NTP) | Product Synthesized | Reference |

|---|---|---|---|

| ATP | ATP | Ap4A | nih.gov |

| ATP[γS] | GTP | Ap4G | nih.gov |

| ATP[γS] | UTP | Ap4U | nih.gov |

| ATP[γS] | CTP | Ap4C | nih.gov |

Yeast this compound Phosphorylase

The enzyme diadenosine 5',5'''-P1,P4-tetraphosphate alpha,beta-phosphorylase (Ap4A phosphorylase) found in yeast is capable of catalyzing the synthesis of Ap4A. This reaction is the reverse of the enzyme's phosphorolytic activity and involves the condensation of Adenosine (B11128) triphosphate (ATP) and Adenosine diphosphate (B83284) (ADP). The synthesis of Ap4A by this enzyme is markedly dependent on the presence of divalent cations, such as Ca²⁺, Mn²⁺, or Mg²⁺. The process is favored at a low pH, with an optimal activity observed at pH 5.9. At a pH of 7.0 in the presence of Ca²⁺, the maximum rate (Vm) for Ap4A synthesis is 7.4 s⁻¹ at 37°C. This enzyme also has the capability to produce other dinucleoside tetraphosphates (Np4N') from a nucleoside triphosphate (NTP) and a nucleoside diphosphate (N'DP). The NTP-binding site shows specificity for purine (B94841) ribonucleotides like adenosine and guanosine, while the N'DP site has a broader specificity, accepting adenosine, cytidine, guanosine, uridine, and deoxyadenosine.

Ubiquitin Activating Enzymes

Recent findings have identified ubiquitin and ubiquitin-like E1 activating enzymes as contributors to Ap4A synthesis. frontiersin.org The primary ubiquitin-activating enzyme, UBA1, can initiate Ap4A synthesis through a mechanism that involves an adenylate-UBA1 intermediate. frontiersin.org This particular synthetic activity is inhibited by increased concentrations of E2 ubiquitin-conjugating enzymes. frontiersin.org Furthermore, ubiquitin-like enzymes such as NEDD8-activating enzyme and SUMO-activating enzymes are also able to synthesize Ap4A, although they exhibit lower activity compared to UBA1. frontiersin.org

Uridine Triphosphate:Glucose-1-Phosphate Uridylyltransferase and Related Transferases

Uridine Triphosphate:Glucose-1-Phosphate Uridylyltransferase, also known as UDP-glucose pyrophosphorylase, is a ubiquitous enzyme critical for carbohydrate metabolism. wikipedia.orgnih.gov Its primary, well-established function is to catalyze the synthesis of UDP-glucose from Uridine triphosphate (UTP) and glucose-1-phosphate. wikipedia.orgnih.gov This reaction is central to glycogenesis and the synthesis of various essential biomolecules, including glycoproteins and glycolipids. wikipedia.orgnih.gov While many ligases and transferases are known to synthesize Ap4A as a side reaction, a direct pathway for Ap4A synthesis catalyzed by UTP:glucose-1-phosphate uridylyltransferase is not prominently described in the researched scientific literature, which instead emphasizes its canonical role in UDP-glucose formation. wikipedia.orgnih.govscience.gov

DNA Ligases

In mammalian cells, Ap4A synthesis is strongly linked to the cellular response to genotoxic stress. frontiersin.orgnih.gov Gene knockout experiments have indicated that DNA ligase III is the primary enzyme responsible for the synthesis of Ap4A induced by DNA damage. nih.govresearchgate.net This synthesis is considered a non-canonical, or side, reaction of the enzyme. frontiersin.org The mechanism involves the formation of a ligase-AMP intermediate, which is a standard step in the DNA ligation process. frontiersin.org However, in the absence of its DNA substrate or under conditions of cellular stress, this activated AMP moiety can be transferred to an acceptor molecule like ATP, resulting in the formation of Ap4A. frontiersin.orglancs.ac.uk

Acyl-CoA Synthetases

Certain adenylate-forming enzymes, including acyl-CoA synthetases, are capable of producing Ap4A. nih.gov Yeast (Saccharomyces cerevisiae) acetyl coenzyme A (CoA) synthetase catalyzes the synthesis of Ap4A from ATP and tripolyphosphate. nih.gov The mechanism often proceeds through an acyl-adenylate intermediate. frontiersin.org For instance, acyl-CoA synthetase from Pseudomonas fragi can synthesize Ap4A, likely via an acyl-CoA-AMP intermediate. frontiersin.orgfrontiersin.org The synthesis of Ap4A by yeast acetyl-CoA synthetase is stimulated by acetate (B1210297). nih.gov This synthesis can also occur without an acyl intermediate, proceeding through an E-AMP complex. lancs.ac.uk

Factors Influencing this compound Synthesis Rates

The rate of Ap4A synthesis is modulated by a variety of biochemical and cellular factors, reflecting its role as a molecule responsive to cellular conditions.

A primary factor is cellular stress, particularly DNA damage. The intracellular concentration of Ap4A has been shown to increase several-fold in mammalian cells treated with DNA-crosslinking agents like mitomycin C. nih.gov This increase is even more pronounced (over 50-fold) in mutant cells that lack key DNA repair proteins such as XRCC1, PARP1, and FANCG. nih.gov Other stressors, including heat shock and oxidative damage, have also been associated with elevated Ap4A levels. oup.com

Biochemical conditions also play a crucial role. For the yeast Ap4A phosphorylase, synthesis is favored by a low pH environment (optimum 5.9) and is dependent on the presence of divalent cations like Mg²⁺, Mn²⁺, or Ca²⁺. For certain aminoacyl-tRNA synthetases, the presence of Zn²⁺ can stimulate Ap4A production. oup.com

The availability of substrates and the presence of inhibitors are also key determinants. In the case of yeast acetyl-CoA synthetase, the synthesis of Ap4A is stimulated by acetate but is inhibited by Coenzyme A (CoA). nih.gov For ubiquitin-activating enzymes, the process is negatively regulated by higher concentrations of E2 ubiquitin-conjugating enzymes. frontiersin.org

The following table summarizes the key factors influencing the synthesis rates of this compound by different enzymes.

| Enzyme/Enzyme Family | Influencing Factor | Effect on Synthesis Rate |

| Yeast Ap4A Phosphorylase | Low pH (optimum 5.9) | Increase |

| Yeast Ap4A Phosphorylase | Divalent Cations (Ca²⁺, Mn²⁺, Mg²⁺) | Required for activity |

| DNA Ligase III | DNA Damage (e.g., from mitomycin C) | Increase |

| Yeast Acetyl-CoA Synthetase | Acetate | Stimulation |

| Yeast Acetyl-CoA Synthetase | Coenzyme A (CoA) | Inhibition |

| Ubiquitin Activating Enzyme (UBA1) | E2 Ubiquitin-Conjugating Enzymes | Inhibition |

| Aminoacyl-tRNA Synthetases (some) | Zinc (Zn²⁺) | Stimulation oup.com |

| General | Cellular Stress (Heat, Oxidative) | Increase oup.com |

Catabolism and Degradation of P1,p4 Bis 5 Adenosyl Tetraphosphate

Enzymatic Hydrolysis of P1,P4-Bis(5'-adenosyl) Tetraphosphate (B8577671)

The enzymatic hydrolysis of Ap4A can result in different products depending on the cleavage pathway. Symmetrical hydrolysis splits the P1,P4-Bis(5'-adenosyl) tetraphosphate molecule in the middle of the polyphosphate chain to yield two molecules of adenosine (B11128) diphosphate (B83284) (ADP). asm.orgnih.gov In contrast, asymmetrical hydrolysis cleaves a terminal phosphodiester bond, producing adenosine triphosphate (ATP) and adenosine monophosphate (AMP). frontiersin.orgnih.gov

Symmetrical cleavage of this compound is the predominant pathway in many prokaryotes. nih.gov This reaction is catalyzed by specific hydrolases that ensure the molecule is broken down into two identical ADP units.

In prokaryotes such as Escherichia coli, the primary enzyme responsible for the symmetrical hydrolysis of Ap4A is Bis(5'-nucleosyl)-tetraphosphatase, commonly known as ApaH (EC 3.6.1.41). frontiersin.orgnih.gov This enzyme cleaves Ap4A symmetrically to produce two molecules of ADP. asm.org ApaH is crucial for regulating the intracellular levels of Ap4A; knockout ApaH mutant E. coli cells show a dramatic increase in Ap4A concentrations, up to 100-fold, while overexpression of the enzyme leads to a significant decrease. frontiersin.org The activity of ApaH is dependent on divalent cations, with cobalt (Co²⁺) being a particularly effective activator. nih.govnih.gov The enzyme from E. coli has a molecular weight of approximately 27,000 Da and an optimal pH of 8.3. nih.gov Besides Ap4A, for which it has a Kₘ value of 25 µM, ApaH can also hydrolyze other dinucleoside polyphosphates like Ap5A and Gp4G. nih.gov

| Property | Value/Description | Reference |

|---|---|---|

| Enzyme Commission Number | EC 3.6.1.41 | nih.gov |

| Reaction | This compound → 2 ADP | asm.org |

| Organism | Escherichia coli K12 | nih.gov |

| Molecular Weight | ~27,000 Da | nih.gov |

| Optimal pH | 8.3 | nih.gov |

| Kₘ for Ap4A | 25 ± 3 µM | nih.gov |

| Cation Requirement | Dependent on divalent cations (e.g., Co²⁺, Mg²⁺) | nih.govnih.gov |

While ApaH is the archetypal symmetrical hydrolase in gamma- and betaproteobacteria, other enzyme families with similar functions exist. asm.org The YqeK protein family (COG1713) has been identified as a highly efficient Ap4A hydrolase family in bacteria that lack the apaH gene, such as Bacillus subtilis. asm.orgresearcher.life Like ApaH, YqeK enzymes catalyze the symmetrical cleavage of Ap4A into two ADP molecules and show a strong preference for Ap4A as a substrate. asm.org The deletion of the yqeK gene in B. subtilis results in an increase in the intracellular content of dinucleoside polyphosphates, confirming its significant role in Ap4A homeostasis in these organisms. frontiersin.org

In eukaryotes, the primary route for this compound degradation is through asymmetrical hydrolysis, which yields ATP and AMP. frontiersin.orgnih.gov This cleavage is carried out by a distinct class of enzymes.

Asymmetrical Ap4A hydrolases (EC 3.6.1.17) catalyze the hydrolysis of Ap4A to ATP and AMP. imrpress.comuniprot.org These enzymes belong to the Nudix (Nucleoside diphosphate linked to moiety X) superfamily of hydrolases, which are conserved from bacteria to humans. frontiersin.orgnih.gov The Nudix hydrolase family is characterized by a conserved sequence motif known as the Nudix box (Gx5Ex7REUxEExGU). frontierspartnerships.org In humans, the NUDT2 gene encodes an asymmetrical Ap4A hydrolase that is involved in cell proliferation signaling pathways. researcher.lifeuniprot.org Plant Ap4A hydrolases, such as the one isolated from narrow-leafed lupin (Lupinus angustifolius), have a low molecular mass (around 19-23 kDa) and are strongly and specifically inhibited by fluoride ions. imrpress.com The stereochemical course of the hydrolysis reaction by the asymmetrical Ap4A phosphodiesterase from lupin seeds proceeds with inversion of configuration at the phosphorus atom, indicating a direct "in-line" mechanism for the displacement by water. nih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Commission Number | EC 3.6.1.17 | imrpress.comuniprot.org |

| Reaction | This compound → ATP + AMP | imrpress.com |

| Enzyme Superfamily | Nudix (Nucleoside diphosphate linked to moiety X) | frontiersin.orgnih.gov |

| Conserved Motif | Nudix box (Gx5Ex7REUxEExGU) | frontierspartnerships.org |

| Human Enzyme Example | NUDT2 | researcher.lifeuniprot.org |

| Plant Enzyme Example | Hydrolase from Lupinus angustifolius (lupin) | imrpress.com |

| Common Inhibitor (Plant) | Fluoride (noncompetitive) | imrpress.com |

The Fragile Histidine Triad (FHIT) protein is an enzyme that belongs to the histidine triad (HIT) family of nucleotide hydrolases. tandfonline.com FHIT functions as a homodimer and its primary substrate is P1,P3-Bis(5'-adenosyl) triphosphate (Ap3A), which it cleaves into ADP and AMP. tandfonline.com Although FHIT can bind and hydrolyze this compound, its affinity and catalytic efficiency for this substrate are significantly lower than for Ap3A. tandfonline.comnih.gov The hydrolysis of Ap4A by FHIT is asymmetrical, yielding ATP and AMP. tandfonline.comresearchgate.net

Research on a glutathione S-transferase (GST)-Fhit fusion protein demonstrated this substrate preference quantitatively. The Kₘ value for Ap3A was 1.3 µM, while for Ap4A it was 4.6 µM. acs.org More strikingly, the specificity constant (kcat/Kₘ) for Ap3A was 2.0 × 10⁶ s⁻¹ M⁻¹, approximately 300 times higher than the value for Ap4A, which was 6.7 × 10³ s⁻¹ M⁻¹. nih.govacs.org This indicates that while FHIT can contribute to Ap4A catabolism, it is a much more efficient Ap3A hydrolase. acs.org

| Substrate | Kₘ (µM) | kcat/Kₘ (s⁻¹ M⁻¹) | Reference |

|---|---|---|---|

| P1,P3-Bis(5'-adenosyl) triphosphate (Ap3A) | 1.3 | 2.0 × 10⁶ | acs.org |

| This compound (Ap4A) | 4.6 | 6.7 × 10³ | nih.govacs.org |

Phosphorolytic Cleavage of this compound

In the yeast Saccharomyces cerevisiae, the catabolism of Ap4A can also proceed via a phosphorolytic cleavage mechanism catalyzed by Ap4A phosphorylases. nih.gov Two such enzymes have been identified, encoded by the APA1 and APA2 genes. nih.govebi.ac.uk These enzymes catalyze the phosphorolysis of Ap4A in the presence of inorganic phosphate (B84403) (Pi) to produce adenosine diphosphate (ADP) and ATP. nih.govuniprot.org

The reaction is as follows: Ap4A + Pi ⇌ ADP + ATP

Both Apa1 and Apa2 can utilize other bis(5'-nucleosidyl) tetraphosphates as substrates, although Apa2 exhibits a preference for substrates containing adenosine. nih.gov The activity of these enzymes is dependent on the presence of divalent cations, such as Mn2+ or Mg2+. nih.govnih.gov While these enzymes can catalyze the synthesis of Ap4A from ADP and ATP in vitro, their primary physiological role appears to be the catabolism of Ap4A, as demonstrated by the significant accumulation of bis(5'-nucleosidyl) tetraphosphates in yeast strains where both APA1 and APA2 genes have been disrupted. nih.govnih.gov

| Enzyme | Gene | Reaction Type | Products | Cation Dependence | Substrate Preference |

|---|---|---|---|---|---|

| Ap4A Phosphorylase I | APA1 | Phosphorolysis | ADP + ATP | Mn2+, Mg2+ | Broad for Np4N' |

| Ap4A Phosphorylase II | APA2 | Phosphorolysis | ADP + ATP | Mn2+, Mg2+ | Prefers A-containing substrates nih.gov |

In mammals and higher plants, the degradation of Ap4A is primarily carried out by asymmetrical hydrolases belonging to the Nudix superfamily, as discussed previously. However, it is noteworthy that plants, such as Arabidopsis thaliana, possess multiple genes encoding putative Ap4A hydrolases. frontierspartnerships.org For instance, the AtNUDX25 protein from Arabidopsis thaliana has been characterized as an Ap4A hydrolase that asymmetrically cleaves Ap4A into AMP and ATP. frontierspartnerships.org A distinguishing feature of some plant Ap4A hydrolases is their preferential activation by Mn2+ over Mg2+. frontierspartnerships.org

Non-Specific Enzymes Involved in this compound Degradation

In addition to the specific hydrolases and phosphorylases, other enzymes with broader substrate specificities can contribute to the degradation of Ap4A or its breakdown products.

Phosphodiesterase I (PDE1) is a family of enzymes that hydrolyze the 3',5'-cyclic phosphodiester bonds of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govmdpi.com While their primary substrates are cyclic nucleotides, some phosphodiesterases can exhibit broad substrate specificity. Although direct, significant degradation of Ap4A by PDE1 has not been extensively documented, their ability to cleave phosphodiester bonds suggests a potential, albeit likely minor, role in the non-specific degradation of dinucleoside polyphosphates under certain conditions.

Non-Specific Adenosine-Phosphate Deaminase

Extensive research of scientific literature does not yield direct evidence for an enzyme specifically named "non-specific adenosine-phosphate deaminase" that is involved in the catabolism of this compound (Ap4A). The primary enzymatic pathways documented for the degradation of Ap4A involve phosphohydrolases, which cleave the phosphoanhydride bonds of the tetraphosphate chain.

The main classes of enzymes responsible for Ap4A catabolism are:

Nudix (or MutT) hydrolases: These enzymes, such as NUDT2 in humans, catalyze the asymmetric hydrolysis of Ap4A, yielding Adenosine triphosphate (ATP) and Adenosine monophosphate (AMP) nih.gov.

ApaH-type hydrolases: Found in various organisms including Escherichia coli, these enzymes perform a symmetric cleavage of Ap4A to produce two molecules of Adenosine diphosphate (ADP) nih.govnih.gov.

Deaminases are a class of enzymes that catalyze the removal of an amino group from a molecule. For instance, adenosine deaminase acts on adenosine to convert it to inosine. However, the available scientific literature has not described a role for such an enzyme in the direct catabolism of the larger and more complex Ap4A molecule. The degradation of Ap4A appears to be primarily focused on the breakdown of its phosphate backbone rather than modification of its adenosine moieties.

Further research would be required to determine if any known deaminase possesses a broad enough substrate specificity to act on Ap4A or its degradation products, or if a yet-unidentified enzyme with this activity exists. At present, this particular enzymatic activity is not a recognized pathway for this compound catabolism.

Regulation of Intracellular P1,p4 Bis 5 Adenosyl Tetraphosphate Levels

Homeostatic Mechanisms Governing P1,P4-Bis(5'-adenosyl) Tetraphosphate (B8577671) Concentrations

Under normal physiological conditions, the intracellular levels of P1,P4-Bis(5'-adenosyl) tetraphosphate are maintained at a low baseline. This steady-state concentration is the result of a delicate balance between its synthesis and degradation.

The primary route of Ap4A synthesis is catalyzed by aminoacyl-tRNA synthetases (aaRSs). oup.compnas.org This reaction involves the transfer of an adenosine (B11128) monophosphate (AMP) moiety from an enzyme-bound aminoacyl-adenylate intermediate to a molecule of adenosine triphosphate (ATP). oup.compnas.org The efficiency of Ap4A synthesis can vary between different aaRSs. oup.com

Conversely, the degradation of Ap4A is primarily carried out by a specific set of enzymes known as Ap4A hydrolases, which belong to the Nudix (nucleoside diphosphate (B83284) linked to some other moiety X) hydrolase superfamily. researchgate.netresearchgate.net These enzymes asymmetrically cleave the phosphodiester bond of Ap4A to yield ATP and AMP, thereby regulating its intracellular accumulation. researchgate.net The precise control exerted by these synthesizing and degrading enzymes ensures that Ap4A levels remain low in unstressed cells, preventing inappropriate activation of downstream signaling pathways.

In addition to enzymatic degradation, other proteins can influence Ap4A levels. For instance, in humans, the fragile histidine triad (FHIT) protein and Nudix hydrolase 2 (NUDT2) are involved in the degradation of related dinucleoside polyphosphates. researchgate.net

Dynamics of this compound Accumulation Under Stress Conditions

A hallmark of this compound is its rapid and significant accumulation within cells upon exposure to a variety of environmental stressors. oup.comresearchgate.netnih.gov This has led to the proposal that Ap4A functions as an "alarmone," a signaling molecule that alerts the cell to adverse conditions and helps to orchestrate an appropriate response. pnas.orgnih.gov

Exposure to elevated temperatures, or heat shock, is a potent inducer of this compound accumulation. In the bacterium Salmonella typhimurium, a mild heat shock from 28°C to 42°C can lead to an increase in Ap4A concentration up to 10 µM. oup.com A more severe heat shock, from 28°C to 50°C, results in a peak concentration of 30 µM. oup.com This rapid synthesis of Ap4A is considered a component of the cellular heat shock response. pnas.orgnih.gov In Escherichia coli, one of the lysyl-tRNA synthetases responsible for much of the Ap4A synthesis is encoded by the lysU gene, which is itself a heat-shock-inducible gene. pnas.org This suggests a direct link between the heat shock response machinery and the production of Ap4A. Interestingly, while Ap4A levels rise during heat stress, some studies suggest that this accumulation may lag behind the synthesis of heat shock proteins, indicating a complex regulatory relationship. pnas.org

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them, is another powerful trigger for this compound accumulation. oup.comnih.govnih.gov In fact, the highest reported intracellular concentration of Ap4A in bacteria was observed in S. typhimurium cells exposed to oxidative stress, reaching an impressive 365 µM. oup.comresearchgate.net This substantial increase underscores the potential importance of Ap4A in the oxidative stress response. It is believed that Ap4A synthesis is a consequence of the oxidative conditions and that the molecule may play a role in mitigating the damaging effects of oxidative agents. nih.gov In E. coli, several proteins that bind to Ap4A are known to be involved in the oxidative stress response, including DnaK and GroEL. nih.gov

Nutritional deprivation can also lead to an increase in intracellular this compound levels. In E. coli, high levels of Ap4A have been shown to affect the cell's ability to survive starvation. nih.gov This suggests a role for Ap4A in the cellular response to nutrient scarcity, potentially by modulating gene expression or metabolic pathways to adapt to the limited availability of resources.

There is compelling evidence linking this compound to the DNA damage response. nih.govlstmed.ac.uk In mammalian cells, treatment with DNA cross-linking agents like mitomycin C leads to a several-fold increase in intracellular Ap4A levels. nih.govlstmed.ac.ukresearchgate.net Even more dramatically, cells deficient in DNA repair proteins such as XRCC1, PARP1, APTX, and FANCG exhibit elevated basal levels of Ap4A, and these levels can increase by more than 50-fold (up to approximately 25 µM) when these repair-deficient cells are exposed to mitomycin C. nih.govlstmed.ac.uk

Research suggests that DNA ligase III is a primary enzyme responsible for the synthesis of Ap4A following DNA damage. nih.govlstmed.ac.uk Furthermore, a portion of this induced Ap4A can be converted into mono- and di-ADP-ribosylated Ap4A, with PARP1 and PARP2 being the enzymes that catalyze this modification. nih.govlstmed.ac.uk Functionally, Ap4A has been shown to inhibit the initiation of DNA replication in a cell-free system, while having no effect on elongation. nih.govlstmed.ac.uk This suggests that Ap4A acts as a critical signaling molecule in the DNA damage response, helping to halt cell cycle progression and prevent the replication of damaged DNA. nih.govlstmed.ac.uk

Cellular responses to low oxygen conditions, or hypoxia, also appear to involve this compound. While the specific dynamics are less characterized than for other stressors, the accumulation of Ap4A has been observed in response to hypoxic conditions. oup.com This suggests that Ap4A may play a signaling role in the metabolic and physiological adjustments that cells must make to survive in an oxygen-deprived environment.

Table 1: Accumulation of this compound (Ap4A) Under Various Stress Conditions in Different Organisms.

| Stress Condition | Organism/Cell Type | Observed Change in Ap4A Concentration | Reference |

| Mild Heat Shock (28°C to 42°C) | Salmonella typhimurium | Increase up to 10 µM | oup.com |

| Severe Heat Shock (28°C to 50°C) | Salmonella typhimurium | Peak concentration of 30 µM | oup.com |

| Ethanol (10%) Stress | Salmonella typhimurium | Increase up to approximately 50 µM | oup.com |

| Oxidative Stress | Salmonella typhimurium | Increase up to 365 µM | oup.comresearchgate.net |

| DNA Damage (Mitomycin C) | Mammalian cells | Several-fold increase | nih.govlstmed.ac.ukresearchgate.net |

| DNA Damage (Mitomycin C) in DNA repair-deficient cells | Mammalian cells | >50-fold increase (up to ~25 µM) | nih.govlstmed.ac.uk |

| Cadmium (0.8 mM) Exposure | Vero cells | 30-fold increase | nih.govnih.gov |

| Simian Virus 40 Infection | Vero cells | 2-fold increase | nih.govnih.gov |

| Poliovirus Infection | Vero cells | 2-fold increase | nih.govnih.gov |

| Herpes Simplex Virus Type 1 Infection | Vero cells | Decrease | nih.govnih.gov |

Heavy Metal Exposure (e.g., Cadmium)

Exposure to heavy metals, such as cadmium (Cd), has been shown to cause a substantial increase in the intracellular levels of Ap4A in a variety of organisms. This response is indicative of a significant cellular stress reaction to heavy metal toxicity.

In cultured mammalian cells, the impact of cadmium on Ap4A levels is pronounced. For instance, in Vero cells (a lineage of kidney epithelial cells from an African green monkey), exposure to 0.8 mM Cd2+ resulted in a remarkable 30-fold increase in the intracellular concentration of Ap4A nih.govnih.gov. Similarly, studies on Drosophila (fruit fly) cells demonstrated that concentrations of 1 mM cadmium chloride (CdCl2) and higher led to an over 100-fold increase in Ap4A, reaching levels of 30 μM after six hours of treatment.

The effect is not limited to animal cells. In the yeast Saccharomyces cerevisiae, treatment with cadmium acetate (B1210297) has also been observed to increase the levels of dinucleoside polyphosphates, including Ap4A. This widespread response across different kingdoms of life underscores the conserved nature of Ap4A as a stress signaling molecule.

Table 1: Effect of Cadmium Exposure on Intracellular Ap4A Levels

| Organism/Cell Type | Cadmium Compound | Concentration | Duration of Exposure | Fold Increase in Ap4A | Resulting Ap4A Concentration |

|---|---|---|---|---|---|

| Vero Cells | Cd2+ | 0.8 mM | Not Specified | 30-fold | Not Specified |

| Drosophila Cells | CdCl2 | ≥ 1 mM | 6 hours | >100-fold | 30 µM |

| Saccharomyces cerevisiae | Cadmium Acetate | Not Specified | Not Specified | Increase observed | Not Specified |

Antibiotic Treatment (e.g., Kanamycin)

Certain antibiotics, particularly aminoglycosides like kanamycin, can significantly elevate intracellular Ap4A levels in bacteria. This response is linked to the mechanism of action of these antibiotics, which induce oxidative stress.

In Escherichia coli, treatment with lethal concentrations of kanamycin leads to a dramatic increase in Ap4A production nih.govpnas.orgpnas.org. Research has quantified this increase to be approximately 20-fold nih.govfrontiersin.org. The elevation of Ap4A is dependent on the generation of hydroxyl radicals, a form of reactive oxygen species, which is a known consequence of aminoglycoside-induced mistranslation and membrane damage nih.govnih.govfrontiersin.org. The accumulation of Ap4A is not merely a byproduct of cell death but actively contributes to the bactericidal efficacy of the antibiotic nih.gov. Studies have shown that bacterial strains with artificially elevated Ap4A levels exhibit increased sensitivity to aminoglycosides pnas.orgnih.gov. This suggests that Ap4A may act as an internal signal that enhances the killing potency of this class of antibiotics nih.govpnas.org.

Table 2: Effect of Kanamycin Treatment on Intracellular Ap4A Levels in E. coli

| Bacterium | Antibiotic | Condition | Fold Increase in Ap4A | Underlying Mechanism |

|---|---|---|---|---|

| Escherichia coli | Kanamycin | Lethal Concentration | ~20-fold | Production of hydroxyl radicals |

Viral Infection Influences

Viral infections can modulate intracellular Ap4A levels, although the response varies depending on the specific virus. This suggests a complex interaction between viral replication strategies and the host cell's stress response pathways.

Studies in Vero cells have shown divergent effects of different viruses on Ap4A concentrations. Infection with Simian Virus 40 (SV40) or poliovirus results in a modest, 2-fold increase in intracellular Ap4A nih.govnih.gov. In contrast, infection with herpes simplex virus type 1 (HSV-1) leads to a decrease in Ap4A levels over the course of the infection nih.govnih.gov.

Further research has identified a potential mechanism for viral influence on Ap4A metabolism. The protein 7a of the SARS coronavirus (SARS-CoV) has been found to physically interact with the human Ap4A hydrolase, NUDT2 plos.orgnih.gov. NUDT2 is the primary enzyme responsible for degrading Ap4A and maintaining its low basal levels in human cells frontiersin.orgplos.org. While the precise functional consequence of this interaction on Ap4A levels has not been quantified, it is plausible that inhibition of NUDT2 by the viral protein could lead to an accumulation of intracellular Ap4A plos.org.

Table 3: Influence of Viral Infections on Intracellular Ap4A Levels in Vero Cells

| Virus | Host Cell | Effect on Ap4A Levels | Fold Change |

|---|---|---|---|

| Simian Virus 40 (SV40) | Vero Cells | Increase | 2-fold |

| Poliovirus | Vero Cells | Increase | 2-fold |

| Herpes Simplex Virus type 1 (HSV-1) | Vero Cells | Decrease | Not Specified |

| SARS Coronavirus (SARS-CoV) | Human Cells (inferred) | Potential Increase (interaction with NUDT2) | Not Quantified |

Intracellular Biological Functions and Signaling Mechanisms of P1,p4 Bis 5 Adenosyl Tetraphosphate

P1,P4-Bis(5'-adenosyl) Tetraphosphate (B8577671) as a Cellular Alarmone and Secondary Messenger

P1,P4-Bis(5'-adenosyl) tetraphosphate (also known as Ap4A) is a ubiquitous molecule found in organisms ranging from bacteria to humans. wikipedia.org It is composed of two adenosine (B11128) molecules linked by a four-phosphate chain. wikipedia.org For many years, its precise biological functions remained elusive, but it is now increasingly recognized as a key signaling molecule. nih.gov In response to a variety of environmental and genotoxic stresses, cells produce dinucleoside polyphosphates, of which Ap4A is the most extensively studied. nih.gov This has led to the proposal that Ap4A functions as an "alarmone," a type of intracellular signal that alerts the cell to adverse conditions and helps to orchestrate an appropriate response. nih.govnih.govnih.gov

The concept of Ap4A as a secondary messenger is supported by observations that its intracellular concentration can increase significantly under stress conditions such as heat shock, oxidative stress, and DNA damage. nih.govresearchgate.net This accumulation is not merely a passive consequence of cellular damage but is linked to specific signaling pathways that regulate critical cellular processes. nih.gov For instance, in some mammalian cells, Ap4A has been implicated as an intracellular second messenger in stimulus-secretion coupling and can be generated in response to external ligands. In eukaryotes, recent discoveries have detailed a specific signaling pathway involving Lysyl-tRNA synthetase (LysRS), Ap4A, and the Microphthalmia-associated transcription factor (MITF), cementing Ap4A's role as a bona fide second messenger in the regulation of gene expression. wikipedia.orgnih.gov

Role in Orchestrating Stress Recovery Mechanisms

Mounting evidence supports the role of Ap4A in coordinating cellular recovery from various stresses. The synthesis of Ap4A is known to increase in response to genotoxic stress, suggesting its involvement in the DNA damage response. nih.gov For example, treatment of cells with DNA cross-linking agents leads to a significant rise in intracellular Ap4A levels. nih.gov This increase is proposed to be a key signal for preserving genome integrity during the recovery period. nih.gov

One of the specific mechanisms orchestrated by Ap4A is the inhibition of DNA replication initiation. researchgate.net In nuclei treated with Ap4A at concentrations consistent with those found after sub-lethal DNA damage, the initiation of DNA replication was inhibited by up to 80%. nih.gov This response is highly specific to Ap4A, as other similar molecules like Ap3A, Ap5A, and Gp4G had no significant effect. nih.gov By temporarily halting DNA replication, Ap4A allows the cell time to repair damaged DNA before it can be duplicated, thus preventing the propagation of mutations. researchgate.net The initial formulation of the alarmone hypothesis was based on early findings that Ap4A acts as an intracellular signal of molecular stress that directs subsequent recovery mechanisms. nih.gov

| Stressor | Effect on Intracellular Ap4A | Reference |

| Oxidative Stress | Large increase | nih.gov |

| Heat Shock | Increase (dependent on severity) | nih.gov |

| DNA Damage (e.g., mitomycin C) | Several-fold to >50-fold increase | researchgate.net |

| Cadmium (Cd2+) Exposure | 30-fold increase | nih.govnih.gov |

| Virus Infection (Poliovirus, SV40) | 2-fold increase | nih.govnih.gov |

Regulation of Gene Expression by this compound

Ap4A has emerged as a significant regulator of gene expression in both prokaryotes and eukaryotes. nih.gov Its influence is not limited to a small set of genes but can be widespread, affecting global transcription patterns. A direct examination of this role was performed using chronic myelogenous leukemia cells where the NUDT2 gene, which codes for the primary Ap4A hydrolase enzyme, was disrupted. This disruption led to a 175-fold increase in intracellular Ap4A levels and resulted in the differential expression of over 6,000 genes. libretexts.org Among the affected genes, those associated with interferon responses and inflammation were significantly down-regulated, while functions linked to MHC class II antigens were up-regulated. libretexts.org This demonstrates that Ap4A can function as a global regulator of the transcriptome.

Modulation of Transcription Factors (e.g., MITF)

A well-defined mechanism for Ap4A-mediated gene regulation involves its interaction with the Microphthalmia-associated transcription factor (MITF). libretexts.org MITF is a critical transcription factor in the development and function of several cell types, including mast cells and melanocytes. libretexts.orgasm.org In the absence of a stimulus, MITF is held in an inactive state through its association with an inhibitory protein called Histidine Triad Nucleotide-binding protein 1 (HINT1). wikipedia.orgnih.gov

The LysRS-Ap4A-MITF signaling pathway provides a clear example of Ap4A acting as a second messenger to activate transcription. wikipedia.org Upon immunological activation of mast cells, the enzyme Lysyl-tRNA synthetase (LysRS) is phosphorylated, which switches its activity to produce Ap4A. wikipedia.orgnih.gov The newly synthesized Ap4A binds directly to HINT1 within the inhibitory complex. wikipedia.org This binding event releases MITF from HINT1's suppression, allowing MITF to become transcriptionally active and express its target genes, which include those involved in pigmentation and cell-specific functions. nih.govlibretexts.org Simply increasing the intracellular level of Ap4A is sufficient to release HINT1 from MITF and activate the transcription of MITF-targeted genes. nih.gov

| Target Gene of MITF | Cellular Context | Effect of Ap4A-Mediated Activation |

| mMCP6 | Mast Cells | Increased expression following immunological stimulation. nih.gov |

| c-kit | Mast Cells | Moderate increase in mRNA accumulation when Ap4A hydrolase is reduced. nih.gov |

| TPH | Mast Cells | Significant increase in mRNA accumulation when Ap4A hydrolase is reduced. nih.gov |

Influence on cAMP-CAP Regulated Genes

In bacteria, a primary system for regulating gene expression in response to nutrient availability is the cAMP-Catabolite Activator Protein (cAMP-CAP) complex. When glucose is scarce, intracellular cAMP levels rise and bind to CAP, which then activates the transcription of operons needed to metabolize alternative sugars. libretexts.org

A direct, mechanistic link between Ap4A and the regulation of the cAMP-CAP system has not been clearly established. However, studies in Pseudomonas fluorescens have shown that mutations in the apaH gene, which encodes the hydrolase that degrades Ap4A, lead to defects in catabolite repression. This observation suggests an indirect influence of Ap4A metabolism on this regulatory network. The elevated Ap4A levels in the apaH mutant were associated with increased levels of GTP, which in turn appeared to impact the levels of another signaling molecule, cyclic-di-GMP. nih.gov Therefore, the effects of high Ap4A on catabolite repression-related phenotypes are likely not due to a direct interaction with the cAMP-CAP complex but rather are a consequence of broader alterations in nucleotide metabolism and signaling pathways within the cell. nih.gov

Effects on mRNA Stability and RNA Capping in Bacteria

A groundbreaking discovery in bacterial gene regulation is the function of Ap4A and other dinucleoside tetraphosphates (Np4Ns) as precursors to a novel 5' RNA cap. For a long time, it was believed that bacterial mRNAs retained the 5'-triphosphate of the initiating nucleotide. nih.gov It is now known that under certain conditions, particularly stress, a significant portion of bacterial RNAs can be capped with an Np4 molecule.

This capping occurs during the initiation of transcription, where RNA polymerase incorporates Ap4A as an alternative initiating nucleotide instead of ATP. This process can be remarkably efficient. The resulting Ap4A-capped RNA is more stable than its uncapped counterpart because the cap protects the 5' end from degradation by ribonucleases.

The removal of this protective cap is a key step in initiating RNA decay. In E. coli, the pyrophosphatase ApaH is the main enzyme responsible for decapping these modified RNAs. Under disulfide stress, the ApaH enzyme is inactivated, leading to an accumulation of Ap4A and a subsequent increase in Ap4A-capped mRNAs. This mechanism allows bacteria to globally alter RNA stability and gene expression to adapt to stressful environments. Thus, the physiological changes once attributed to Ap4A acting as a traditional signaling molecule in bacteria may largely be the result of this widespread RNA capping.

| Feature | Canonical m7G Cap (Eukaryotes) | Ap4A Cap (Bacteria) |

| Structure | 7-methylguanosine linked via a 5'-5' triphosphate bridge. nih.gov | Adenosine linked to the RNA via a 5'-5' tetraphosphate bridge. wikipedia.org |

| Installation | Post-transcriptional enzymatic process. | Co-transcriptional; incorporated as an initiating nucleotide by RNA polymerase. |

| Primary Function | Promotes translation initiation and protects from degradation. nih.gov | Protects from 5' degradation, increasing RNA stability under stress. nih.gov |

| Removal Enzyme | Decapping enzymes like Dcp2. | Pyrophosphatases like ApaH and RppH. |

Role in Immune Response Gene Modulation (e.g., Interferon Responses, Pattern Recognition Receptors)

This compound (also known as Ap4A) has been identified as a significant modulator of gene expression related to the immune system. Elevated intracellular concentrations of Ap4A, often achieved through the disruption of its primary hydrolase, NUDT2, lead to substantial changes in the cellular transcriptome.

Research has demonstrated that a significant increase in intracellular Ap4A levels results in the downregulation of gene sets associated with interferon responses and pattern recognition receptors (PRRs). nih.govnih.govnih.gov Pattern recognition receptors are crucial components of the innate immune system that detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating an immune response. The downregulation of these pathways by high Ap4A levels suggests a potential role for this molecule in modulating the intensity of the innate immune and inflammatory responses.

The mechanism behind this downregulation is linked to the modulation of key transcription factors. Major upstream factors predicted to be involved in the gene downregulation mediated by elevated Ap4A include NFκB, STAT1/2, and IRF3/4. nih.govnih.gov These transcription factors are pivotal in orchestrating the expression of a wide array of genes involved in immunity and inflammation. While the precise molecular interactions are still under investigation, the existing evidence points towards Ap4A's ability to influence these signaling cascades, thereby controlling the expression of immune-related genes.

| Affected Pathway/Gene Set | Effect of High Ap4A | Key Transcription Factors Implicated |

|---|---|---|

| Interferon Responses | Downregulation | STAT1/2, IRF3/4 |

| Pattern Recognition Receptors | Downregulation | NFκB, IRF3/4 |

| Inflammation | Downregulation | NFκB |

| MHC Class II Antigens | Upregulation | Not specified |

Modulation of Tumor Promotion Genes and Pro-Apoptotic Gene Expression

In addition to its role in immunomodulation, this compound has been shown to influence the expression of genes involved in cancer progression and apoptosis.

Studies have revealed that elevated intracellular Ap4A levels are associated with the downregulation of numerous genes known to be involved in tumor promotion. nih.govnih.gov This includes genes that play a role in the epithelial-mesenchymal transition (EMT), a process that is critical for cancer cell invasion and metastasis. The downregulation of these tumor-promoting genes suggests that modulating intracellular Ap4A levels could be a potential therapeutic strategy.

Conversely, an increase in intracellular Ap4A has been linked to the upregulation of some pro-apoptotic genes. nih.govnih.govnih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability of Ap4A to enhance the expression of genes that promote apoptosis further highlights its potential role in tumor suppression. Research has indicated that Ap4A can induce a dose-dependent apoptotic response in cells. This process is associated with a significant decrease in the level of the anti-apoptotic protein Bcl-2 and is dependent on the activity of caspases, the key executioners of apoptosis.

| Gene Category | Effect of High Ap4A | Associated Cellular Process |

|---|---|---|

| Tumor Promotion Genes (e.g., EMT-related) | Downregulation | Invasion, Metastasis |

| Pro-Apoptotic Genes | Upregulation | Programmed Cell Death |

This compound in DNA Metabolism

Proposed Role in DNA Replication Initiation

The role of this compound in the initiation of DNA replication has been a subject of investigation with conflicting findings over the years. Early studies proposed that Ap4A could act as an initiator of DNA replication. However, more recent evidence suggests that Ap4A may, in fact, inhibit the initiation of DNA replication, particularly in the context of DNA damage.

One study found that in a cell-free replication system, Ap4A caused a significant inhibition of the initiation of DNA replicons, while the elongation phase of replication remained unaffected. nih.gov This inhibitory effect was observed at concentrations that can be reached in cells under conditions of genotoxic stress.

Involvement in DNA Repair Processes

There is growing evidence to support the involvement of this compound in DNA repair processes. The intracellular concentration of Ap4A has been shown to increase several-fold in mammalian cells following treatment with non-cytotoxic doses of DNA interstrand crosslinking agents, such as mitomycin C. nih.gov

Furthermore, elevated levels of Ap4A have been observed in cells that are deficient in certain DNA repair proteins. nih.gov This suggests that an accumulation of Ap4A may be a cellular response to DNA damage, potentially serving as a signal to halt DNA replication and allow for repair. By inhibiting the initiation of DNA replication in the presence of damaged DNA, Ap4A may play a crucial role in maintaining genomic integrity.

| Condition | Effect on Intracellular Ap4A |

|---|---|

| Exposure to DNA interstrand crosslinking agents | Increase |

| Deficiency in DNA repair proteins | Increase |

Interaction with Key Regulatory Proteins and Enzymes

Binding to Heat Shock Protein DnaK

DnaK, the bacterial homolog of the Hsp70 family of heat shock proteins, is a molecular chaperone that plays a critical role in protein folding, refolding of misfolded proteins, and preventing protein aggregation. The function of DnaK is tightly regulated by its binding to and hydrolysis of ATP.

While DnaK possesses a nucleotide-binding domain that is essential for its chaperone activity, there is currently no direct evidence in the scientific literature to suggest that this compound binds to DnaK. The interaction of nucleotides with DnaK has been primarily characterized for ATP and ADP, which drive the conformational changes necessary for its substrate binding and release cycle. Further research is required to determine if Ap4A can interact with DnaK and potentially modulate its chaperone function.

Inhibition of Adenylate Kinases and Adenosine Kinases

This compound (Ap4A) has been identified as a significant regulator of nucleotide metabolism through its interaction with key enzymes such as adenylate kinases and adenosine kinases.

Adenylate Kinases:

Ap4A is recognized as a known inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis by catalyzing the interconversion of ATP, ADP, and AMP. The inhibitory effect of Ap4A on adenylate kinase has been a subject of study, with research indicating that its potency can be influenced by the number of phosphate (B84403) groups in the dinucleoside polyphosphate chain. For instance, the pentaphosphate analog, P1,P5-Bis(5'-adenosyl) pentaphosphate (Ap5A), is generally considered a more potent inhibitor of adenylate kinase than Ap4A.

The mechanism of inhibition involves the binding of Ap4A to the enzyme. This interaction is thought to occur in an "open" or "extended" conformation of the Ap4A molecule. More recent studies on E. coli adenylate kinase have provided a more nuanced view, suggesting that while Ap4A binds to the enzyme, it does not lock it in a completely inactive state. Instead, the enzyme remains dynamic, interconverting between open and closed states, and can even slowly hydrolyze Ap4A. This suggests a dual role for Ap4A as both an inhibitor and a substrate, depending on the specific enzyme and conditions.

Adenosine Kinases:

Ap4A also demonstrates inhibitory activity against adenosine kinase, an enzyme that catalyzes the phosphorylation of adenosine to form AMP, thereby playing a role in regulating intracellular and extracellular adenosine levels. Research has shown that Ap4A can inhibit adenosine kinase activity in a potent manner. One study identified Ap4A as an uncompetitive inhibitor of adenosine kinase with an apparent half-maximal inhibitory concentration (IC50) of 5.0 µM. This mode of inhibition suggests that Ap4A binds to the enzyme-substrate complex.

The inhibitory effects of Ap4A on these key kinases underscore its role in modulating cellular energy charge and purinergic signaling pathways.

Table 1: Inhibitory Activity of this compound on Kinases

| Enzyme | Type of Inhibition | Apparent IC50 | Notes |

| Adenylate Kinase | Inhibitor/Substrate | - | Potency is generally lower than Ap5A. Induces a dynamic state in the enzyme. |

| Adenosine Kinase | Uncompetitive | 5.0 µM | Binds to the enzyme-substrate complex. |

Inhibition of Terminal Deoxynucleotidyl Transferase and F1-ATPase

Terminal Deoxynucleotidyl Transferase:

This compound has been found to be a selective inhibitor of terminal deoxynucleotidyl transferase (TdT). TdT is a specialized DNA polymerase that synthesizes DNA without a template, a function that is critical in the generation of junctional diversity in immunoglobulin and T-cell receptor genes during V(D)J recombination. The inhibitory action of Ap4A on TdT highlights a potential regulatory role for this dinucleotide in processes involving non-templated DNA synthesis. In contrast, replicative DNA polymerases from various sources, including mammalian, bacterial, and oncornaviral, are reportedly insensitive to Ap4A's analog, Ap5A, suggesting a degree of specificity in the inhibitory action of these dinucleoside polyphosphates.

F1-ATPase:

The scientific literature reviewed does not provide direct evidence for the inhibition of F1-ATPase by this compound. While the effects of various nucleotides and inhibitors on the F1 portion of ATP synthase have been studied, Ap4A has not been prominently identified as an inhibitor of this enzyme complex in the available research.

Interaction with HINT1 Co-repressor

A significant signaling function of Ap4A involves its interaction with the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), which acts as a co-repressor for the Microphthalmia-associated transcription factor (MITF). In resting cells, HINT1 binds to MITF, suppressing its transcriptional activity.

Upon cellular stimulation, such as in mast cells activated by allergens, there is an increased synthesis of Ap4A. Ap4A then binds directly to HINT1. This binding event induces a conformational change in HINT1, causing it to polymerize into filaments. The polymerization of HINT1 blocks its interface for interaction with MITF, leading to the dissociation of the HINT1-MITF inhibitory complex. Once released, MITF is free to translocate to the nucleus and activate the transcription of its target genes, which are involved in various cellular responses, including allergic reactions. Some studies, however, have reported no detectable binding of Ap4A to HINT1 by isothermal titration calorimetry, suggesting the interaction may be complex or dependent on specific cellular conditions.

Modulation of the cGAS-STING Pathway

Ap4A has been shown to modulate the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response.

Research indicates that Ap4A can directly bind to STING. This interaction is thought to occur in the same binding pocket as the endogenous second messenger, cyclic GMP-AMP (cGAMP). By binding to STING, Ap4A can act as a competitive inhibitor, delaying the interaction between cGAMP and STING. This, in turn, inhibits the activation of STING and subsequent downstream signaling, leading to a reduction in the expression of type I interferons. This modulatory role suggests that Ap4A can function to attenuate inflammatory responses mediated by the cGAS-STING pathway.

Inhibition of Eosinophil-Derived Neurotoxin (EDN)

This compound has been identified as an inhibitor of eosinophil-derived neurotoxin (EDN), a member of the pancreatic ribonuclease (RNase A) superfamily with antiviral and cytotoxic properties.

The inhibitory interaction between Ap4A and EDN has been characterized through high-resolution crystal structures. These studies have detailed the binding of Ap4A to the active site of EDN. The binding of Ap4A and its analogs, Ap3A and Ap5A, to EDN provides a structural basis for their inhibitory activity. This inhibitory function suggests a potential role for Ap4A in regulating the biological activities of EDN and other related ribonucleases.

This compound in Cell Proliferation and Survival Pathways

This compound is intricately linked to the regulation of cell proliferation and survival, acting as a signaling molecule whose intracellular concentration fluctuates with the proliferative state of the cell.

Studies have demonstrated that the intracellular levels of Ap4A are significantly higher in rapidly proliferating cells compared to quiescent or slowly dividing cells. A direct correlation has been observed between Ap4A concentration and the rate of cell division, with levels decreasing substantially when cell proliferation is arrested, for example, through serum deprivation. This suggests that Ap4A may function as a positive growth regulator or a metabolic signal associated with the onset and maintenance of cell proliferation.

The role of Ap4A in cell survival is more complex. While it is associated with proliferative states, an accumulation of Ap4A under certain stress conditions has been linked to the induction of protective mechanisms. However, excessive levels can also trigger pathways leading to cell death, as discussed in the following section. The balance of Ap4A synthesis and degradation is therefore crucial for determining cell fate.

Table 2: this compound in Cellular States

| Cellular State | Intracellular Ap4A Levels | Implied Function |

| Rapid Proliferation | High | Positive growth regulation, metabolic signaling |

| Proliferation Arrest | Low | Association with quiescent state |

| Cellular Stress | Increased | Potential role in stress response and cell fate determination |

Extracellular Biological Functions and Receptor Interactions of P1,p4 Bis 5 Adenosyl Tetraphosphate

P1,P4-Bis(5'-adenosyl) Tetraphosphate (B8577671) as an Extracellular Signal Molecule

P1,P4-Bis(5'-adenosyl) tetraphosphate (Ap4A) is recognized as an important extracellular signaling molecule involved in a wide range of cellular activities. nih.gov This dinucleoside polyphosphate is stored in secretory granules of various cells, such as neural and non-neural cells, as well as in human platelet dense granules. bohrium.com Its release into the extracellular space, for instance during platelet aggregation, allows it to interact with specific cell surface receptors, thereby influencing metabolic processes and other cellular functions. bohrium.comsigmaaldrich.com Ap4A's role as an extracellular messenger is crucial in the nervous, ocular, and cardiovascular systems, where it activates purinoceptors to transmit signals between cells. nih.gov The presence of Ap4A in the extracellular environment and its ability to trigger specific cellular responses firmly establishes it as a significant signal molecule in purinergic signaling pathways. nih.govfrontiersin.org

Interaction with Purinoceptors

Purinergic receptors are a family of plasma membrane molecules found in most mammalian tissues that are activated by purine (B94841) nucleotides and nucleosides like adenosine (B11128) and ATP. wikipedia.orgwikipedia.org These receptors are broadly divided into P1 receptors, which are selective for adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. wikipedia.orgnih.gov The P2 receptors are further subdivided into P2X ligand-gated ion channels and P2Y G protein-coupled receptors. nih.govguidetopharmacology.org Ap4A interacts with several of these purinoceptors, often with complex effects ranging from agonism to antagonism.

P1 Purinoceptors

P1 receptors, which include four subtypes (A1, A2A, A2B, and A3), are primarily responsive to adenosine. nih.gov Research indicates that Ap4A itself does not typically bind to or activate P1 receptors. nih.gov However, Ap4A can be hydrolyzed by ectonucleotidases in the extracellular space to produce AMP and subsequently adenosine. nih.gov This adenosine can then activate P1 receptors, meaning Ap4A can indirectly trigger P1-mediated signaling pathways. nih.gov For instance, the cellular responses to the linear dinucleotide Ap4A can be mediated by its hydrolysis to 5'-AMP and ultimately to adenosine, which then acts on adenosine receptors. nih.gov

P2X Purinoceptors

P2X receptors are ligand-gated ion channels that form cation-permeable channels upon activation by extracellular ATP. wikipedia.orgmdpi.com Ap4A has been shown to interact with several P2X receptor subtypes, often acting as a partial agonist. nih.gov This means it binds to the receptor but elicits a weaker response compared to the full agonist, ATP. Specifically, Ap4A is a partial agonist for P2X1 and P2X4 receptors and a full but less potent agonist than ATP for P2X2 and P2X3 receptors. nih.gov By competing with ATP for these receptors, Ap4A can negatively modulate the calcium influx and subsequent excitotoxicity induced by high concentrations of ATP. nih.gov Interestingly, Ap4A treatment can also lead to a reduction in the expression of the P2X7 receptor, for which it is not a direct agonist, suggesting it can trigger alternative regulatory mechanisms for receptor internalization. nih.gov

P2Y Purinoceptors

P2Y receptors are a family of eight G protein-coupled receptors that play significant roles in various physiological processes. mdpi.com Ap4A interacts with several P2Y subtypes. It acts as a partial agonist at P2Y1, P2Y2, and P2Y12 receptors, where it can antagonize the effects of ATP. nih.gov In adrenal chromaffin cells, Ap4A evokes a concentration-dependent increase in cytosolic calcium by mobilizing internal stores, an action mediated by a putative P2Y purinoceptor. nih.gov This effect is blocked by the P2Y-receptor antagonist cibacrome blue. nih.gov Studies on rat liver cell membranes also support the interaction of Ap4A with a P2Y-like subclass of purinoceptor. nih.gov Furthermore, Ap4A can act as an antagonist at the P2Y13 receptor. guidetopharmacology.org

| Receptor Subtype | Effect of Ap4A | Reference |

|---|---|---|

| P2X1 | Partial Agonist | nih.gov |

| P2X2 | Full Agonist (less potent than ATP) | nih.gov |

| P2X3 | Full Agonist (less potent than ATP) | nih.gov |

| P2X4 | Partial Agonist | nih.gov |

| P2Y1 | Partial Agonist | nih.gov |

| P2Y2 | Partial Agonist | nih.gov |

| P2Y12 | Partial Agonist | nih.gov |

| P2Y13 | Antagonist | guidetopharmacology.org |

Specific Dinucleotide or P4 Receptors

The existence of specific receptors for dinucleoside polyphosphates, sometimes referred to as P4 receptors, has been a subject of investigation. While Ap4A interacts with various P2X and P2Y receptors, its unique structure and specific effects have led to the hypothesis that dedicated receptors may exist. In rat brain synaptic terminals, high-affinity binding sites for [3H]-Ap4A have been identified, with displacement studies showing a high specificity for Ap4A over other nucleotides. nih.gov The binding affinity (Ki) for Ap4A at the high-affinity site was found to be 0.017 nM, which was lower than that for other P2-purinoceptor ligands, suggesting a distinct recognition site. nih.gov However, whether these represent a separate class of "P4" receptors or a unique binding pocket on a known P2 receptor subtype remains an area of active research.

| Ligand | Ki Value (nM) | Reference |

|---|---|---|

| This compound (Ap4A) | 0.017 | nih.gov |

| Adenosine 5'-O-(2-thiodiphosphate) (ADP-beta-S) | 0.030 | nih.gov |

| 5'-Adenylyl-imidodiphosphate (AMP-PNP) | 0.058 | nih.gov |

| alpha,beta-methylene adenosine 5'-triphosphate (alpha,beta-MeATP) | 0.147 | nih.gov |

Role in Vascular Tone Regulation

Ap4A plays a role in the regulation of vascular tone, which is the degree of constriction of a blood vessel. Infusion of Ap4A into animal models has been shown to induce vasodilation. nih.gov One of the key mechanisms behind this effect is the ability of Ap4A to stimulate the release of nitric oxide (NO) from endothelial cells. nih.gov Studies on bovine aortic endothelial cells demonstrated that Ap4A induces a 4.2-fold greater release of NO compared to basal conditions. nih.gov This process is dependent on the activation of endothelial nitric oxide synthase and requires calcium. nih.gov The release of NO, a potent vasodilator, leads to the relaxation of the surrounding smooth muscle cells, thereby increasing blood vessel diameter and influencing blood flow and pressure. nih.gov

Modulation of Platelet Aggregation

This compound (Ap4A), a dinucleotide stored in high concentrations within platelet dense granules, plays a significant role in modulating platelet aggregation. nih.govnih.gov Its release during platelet activation allows it to act as an extracellular signaling molecule, influencing the aggregation process primarily through its interaction with purinergic receptors on the platelet surface.

Ap4A is recognized as an inhibitor of adenosine diphosphate (B83284) (ADP)-induced platelet aggregation. nih.govnih.govresearchgate.net This inhibitory effect is a key aspect of its function, as ADP is a potent platelet agonist that promotes aggregation. The mechanism behind this inhibition involves the antagonistic action of Ap4A on the platelet P2Y1 and P2Y12 receptors, both of which are crucial for ADP-mediated platelet activation. researchgate.net The P2Y1 receptor is responsible for initiating platelet shape change and transient aggregation, while the P2Y12 receptor is essential for sustained platelet aggregation and the stabilization of thrombi. frontiersin.orgnih.govyoutube.com

Research has demonstrated that Ap4A can synergistically inhibit both human platelet P2Y1 and P2Y12 receptors. researchgate.net The inhibition of the P2Y12 pathway by Ap4A is suggested by the observation of platelet disaggregation at high concentrations. researchgate.net Furthermore, Ap4A's ability to inhibit ADP-induced platelet shape change points to its antagonistic effect on the P2Y1 receptor. researchgate.net

In addition to its inhibitory roles, Ap4A also exhibits agonist activity at the P2X1 receptor, a ligand-gated ion channel that can initiate platelet activation. researchgate.netfrontiersin.org This dual action as both an antagonist at P2Y receptors and an agonist at P2X1 receptors highlights the complex regulatory role of Ap4A in platelet function.

Studies have also explored synthetic analogues of Ap4A with modified structures, some of which have shown to be more potent inhibitors of ADP-induced platelet aggregation than Ap4A itself. nih.govnih.gov Analogues with a P–C–P bridge in the P2,P3 position of the tetraphosphate chain have been identified as particularly effective and resistant to enzymatic hydrolysis, exhibiting competitive inhibition with ADP. nih.govnih.gov

The following table summarizes the key research findings on the effects of this compound on platelet aggregation:

| Feature | Description of Finding | Receptor(s) Involved | Reference |

| Primary Effect | Inhibition of ADP-induced platelet aggregation. | P2Y1, P2Y12 | nih.govresearchgate.net |

| Mechanism of Action | Antagonism of platelet ADP receptors. | P2Y1, P2Y12 | researchgate.net |

| Effect on P2Y12 Pathway | Inhibition of the P2Y12 pathway, leading to platelet disaggregation at high concentrations. | P2Y12 | researchgate.net |

| Effect on P2Y1 Pathway | Inhibition of ADP-induced platelet shape change, mediated by the P2Y1 receptor. | P2Y1 | researchgate.net |

| Agonistic Activity | Acts as an agonist at the P2X1 receptor. | P2X1 | researchgate.net |

| Synthetic Analogues | Certain synthetic analogues of Ap4A demonstrate superior inhibitory effects on ADP-induced platelet aggregation. | P2Y1, P2Y12 | nih.govnih.gov |

P1,p4 Bis 5 Adenosyl Tetraphosphate in Cellular Stress Responses and Disease Models

General Stress Responses in Prokaryotic and Eukaryotic Systems

P1,P4-Bis(5'-adenosyl) tetraphosphate (B8577671) (Ap4A) is a dinucleoside polyphosphate that has been identified as a key signaling molecule in cellular responses to a wide array of environmental and genotoxic stresses across both prokaryotic and eukaryotic organisms. frontiersin.orgfrontiersin.org Its intracellular concentration is meticulously regulated, maintained at low basal levels under normal physiological conditions, and rapidly accumulating when cells encounter adverse conditions. frontiersin.org This elevation in Ap4A levels has led to its characterization as an "alarmone," a molecule that signals the onset of stress and helps orchestrate adaptive responses to maintain cellular homeostasis and survival. frontiersin.orgnih.gov

In prokaryotic systems, such as Escherichia coli and Salmonella typhimurium, Ap4A levels have been shown to increase dramatically in response to various stressors. For instance, in S. typhimurium, exposure to specific oxidative stresses can cause Ap4A concentrations to rise significantly. frontiersin.org Treatment of E. coli with the antibiotic kanamycin, which induces oxidative stress through the generation of hydroxyl radicals, results in a 20-fold increase in Ap4A levels. frontiersin.orgfrontiersin.org Similarly, heat shock has been demonstrated to elevate Ap4A concentrations in bacteria. nih.gov The primary enzyme responsible for degrading Ap4A in E. coli is the bis(5′-nucleosyl)-tetraphosphatase known as ApaH. frontiersin.orgfrontiersin.org The crucial role of this enzyme in regulating Ap4A levels is highlighted by the observation that in E. coli cells lacking ApaH (ApaH-), Ap4A levels can increase by as much as 100-fold. frontiersin.orgfrontiersin.org

Eukaryotic cells also exhibit a robust Ap4A-mediated stress response. In various mammalian cell lines, including HeLa and Chinese hamster AA8 cells, treatment with DNA inter-strand crosslinking agents like mitomycin C leads to a 7- to 8-fold increase in intracellular Ap4A. frontiersin.orgfrontiersin.org Even in cells deficient in certain DNA repair proteins, this increase can be further amplified. frontiersin.orgfrontiersin.org Oxidative stress induced by agents such as dinitrophenol, and conditions like hypoxia, have also been shown to cause a significant, several-fold increase in Ap4A levels in the slime mold Physarum polycephalum. frontiersin.org The synthesis of Ap4A under stress conditions is carried out by various enzymes, including certain aminoacyl-tRNA synthetases and ubiquitin-activating enzymes like UBA1. frontiersin.orgfrontiersin.org

The following table summarizes the fold-increase of Ap4A in response to various stressors in different biological systems.

| Organism/Cell Type | Stress Condition | Fold Increase in Ap4A Levels | Reference |

|---|---|---|---|

| Escherichia coli | Kanamycin Treatment (Oxidative Stress) | 20-fold | frontiersin.orgfrontiersin.org |

| Salmonella typhimurium | CdCl₂ Treatment (Oxidative Stress) | Up to ~100-fold (to 365 µM) | frontiersin.org |

| HeLa and Chinese hamster AA8 cells | Mitomycin C (Genotoxic Stress) | 7- to 8-fold | frontiersin.orgfrontiersin.org |

| Mouse Embryonic Fibroblasts (MEFs) | Mitomycin C (Genotoxic Stress) | 9-fold | frontiersin.orgfrontiersin.org |

| Physarum polycephalum | Hypoxia | 6- to 7-fold | frontiersin.orgfrontiersin.org |

| Vero cells | Cd²⁺ Exposure | 30-fold | nih.govnih.gov |

P1,P4-Bis(5'-adenosyl) Tetraphosphate in Cancer Biology Models

The role of Ap4A in cancer biology is multifaceted, with evidence suggesting its involvement in tumor suppression, regulation of cell proliferation and apoptosis, and as a potential target for novel cancer therapies.

The Fragile Histidine Triad (FHIT) protein is a well-characterized tumor suppressor that is frequently lost or inactivated in various human cancers. nih.govnih.gov FHIT functions as a dinucleoside polyphosphate hydrolase, and one of its substrates is Ap4A. nih.govnih.gov The enzymatic activity of FHIT involves the hydrolysis of Ap4A into ATP and AMP. nih.gov Although FHIT displays a higher affinity for diadenosine triphosphate (Ap3A), its ability to bind and hydrolyze Ap4A is considered part of its tumor suppressor function. nih.govacs.org

The interaction between FHIT and its substrates, including Ap4A, is believed to be crucial for its biological activity. nih.gov It has been proposed that the formation of a stable complex between FHIT and dinucleoside polyphosphates can initiate a pro-apoptotic signaling cascade. nih.gov Therefore, in cancers where FHIT expression is diminished, the resulting disruption in Ap4A homeostasis may contribute to tumorigenesis. nih.gov The stabilization of the FHIT-substrate complex appears to be an important aspect of its tumor suppressor activity, and this interaction involves a flexible, "disordered" region of the FHIT protein. nih.gov While FHIT efficiently metabolizes Ap3A in vivo, its interaction with Ap4A is part of the broader mechanism by which it exerts its tumor-suppressive effects. researchgate.netnih.gov

Ap4A has been shown to directly influence key cellular processes such as cell proliferation and apoptosis in various cancer cell lines. Studies have demonstrated that Ap4A can induce a dose-dependent apoptotic response. nih.gov For instance, in human promyelocytic leukemia (HL60) cells, treatment with Ap4A leads to apoptosis. nih.gov This pro-apoptotic effect is associated with specific molecular changes, including a significant decrease in the level of the anti-apoptotic protein Bcl-2 and the cleavage of the retinoblastoma protein (pRb), a key regulator of the cell cycle. nih.gov

Furthermore, flow cytometric analysis has indicated that Ap4A can cause cell cycle arrest at the G1/S transition phase, suggesting a role in negatively regulating cell cycle progression. nih.gov Interestingly, while Ap4A can induce apoptosis, higher steady-state levels of Ap4A have also been observed in rapidly proliferating cells, with an inverse correlation noted between Ap4A levels and cell doubling time. nih.govresearchgate.net This suggests a complex role for Ap4A, where its accumulation under certain conditions or in specific cellular contexts can act as a signal to halt proliferation and trigger programmed cell death, potentially serving as a mechanism to suppress tumor growth. nih.gov